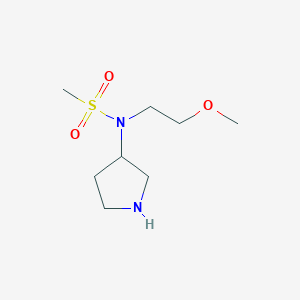

N-(2-メトキシエチル)-N-ピロリジン-3-イル-メタンスルホンアミド

説明

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is a useful research compound. Its molecular formula is C8H18N2O3S and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Orexin Receptor Agonism : This compound has been investigated for its role as an orexin type 2 receptor (OX2R) agonist. OX2R is implicated in regulating wakefulness and appetite, making this compound a candidate for treating narcolepsy and other sleep disorders. Studies have shown that compounds with similar structures can enhance wakefulness in animal models, indicating potential therapeutic benefits for conditions like narcolepsy type 1 (NT1) .

- Drug Development

-

Organic Synthesis

- Building Block : In organic chemistry, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions including oxidation, reduction, and electrophilic substitution .

-

Material Science

- Polymer Development : The compound's unique chemical properties lend themselves to applications in creating new materials with specific characteristics, such as polymers and coatings .

Case Study 1: Orexin Receptor Agonism

A study published on TAK-994, a related compound, demonstrated significant improvements in wakefulness among mice models of narcolepsy when administered orally. This research emphasizes the potential of OX2R agonists like N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide in treating sleep disorders .

Case Study 2: Organic Synthesis Applications

Research has shown that the compound can be utilized effectively in organic synthesis pathways to create derivatives with enhanced properties. For example, studies have illustrated how modifying the sulfonamide group can lead to compounds with improved biological activity .

作用機序

Target of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can regulate gene expression and control protein production .

Mode of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .

Biochemical Pathways

The action of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.

Pharmacokinetics

The pharmacokinetics of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue

Result of Action

The molecular and cellular effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation

生化学分析

Biochemical Properties

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .

Cellular Effects

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.

生物活性

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in drug discovery and therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula : C₁₁H₁₅N₃O₃S

- Molecular Weight : 273.32 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methanesulfonamide group and a methoxyethyl chain.

The biological activity of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The precise mechanism remains under investigation, but it is believed to influence central nervous system functions and other physiological processes .

1. Neurotropic Effects

Recent studies have indicated that compounds similar to N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibit neurotropic effects, promoting neurite outgrowth in neuronal cultures. For instance, in experiments with PC12 cells, the compound demonstrated significant enhancement of neurite outgrowth when used in conjunction with nerve growth factor (NGF) .

| Treatment | Neurite Outgrowth (μm) | Df Value at 7 Days |

|---|---|---|

| Control | 180 | 0.05 |

| NGF | 800 | 0.54 |

| Compound | 600 | 0.38 |

This table illustrates the comparative effectiveness of the compound in promoting neurite outgrowth relative to control and NGF treatments.

3. Anti-inflammatory Properties

Research indicates that similar sulfonamide compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This potential makes N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide a candidate for further exploration in inflammatory disease models.

Case Study 1: Neuroprotection in Animal Models

In a study focusing on neuroprotection, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide was administered to animal models of neurodegenerative diseases. The results indicated a reduction in neuronal loss and improved behavioral outcomes compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related sulfonamides against Staphylococcus aureus and Escherichia coli. While specific data on N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide was not available, the study provided insights into the broader class of compounds' potential applications in treating infections .

Research Findings Summary

The biological activities of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide suggest significant therapeutic potential across various domains:

- Neurotropic Activity : Enhances neurite outgrowth and may aid in neurodegenerative conditions.

- Antimicrobial Properties : Potential effectiveness against bacterial pathogens.

- Anti-inflammatory Effects : Could be beneficial in inflammatory diseases.

特性

IUPAC Name |

N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJGOOWLKSHHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。